molecular formula C19H20N4O5S2 B4191862 Ethyl 2-[[2-(6-carbamoyl-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-[[2-(6-carbamoyl-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B4191862
M. Wt: 448.5 g/mol
InChI Key: ITXYVDXIBQFING-UHFFFAOYSA-N
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Description

Ethyl 2-({[6-(aminocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thienopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. Its unique structure, which includes a thieno[2,3-d]pyrimidine core, makes it a valuable candidate for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[[2-(6-carbamoyl-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. The key steps include the formation of the thieno[2,3-d]pyrimidine core, followed by functionalization to introduce the desired substituents.

    Formation of Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions. Common reagents include sulfur-containing compounds and nitrogen sources.

    Functionalization: The introduction of the aminocarbonyl and acetyl groups is achieved through nucleophilic substitution reactions. Reagents such as acyl chlorides and amines are commonly used.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[6-(aminocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminocarbonyl or acetyl groups using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-({[6-(aminocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[[2-(6-carbamoyl-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Ethyl 2-({[6-(aminocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate can be compared with other thienopyrimidine derivatives:

    Similar Compounds: Thieno[2,3-d]pyrimidine derivatives with different substituents.

    Uniqueness: The specific combination of functional groups in this compound may confer unique biological activities and chemical properties.

Conclusion

Ethyl 2-({[6-(aminocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate is a compound of significant interest due to its potential applications in various fields. Its unique structure and reactivity make it a valuable candidate for further research and development.

Properties

IUPAC Name

ethyl 2-[[2-(6-carbamoyl-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S2/c1-5-28-19(27)13-8(2)10(4)29-17(13)22-11(24)6-23-7-21-16-12(18(23)26)9(3)14(30-16)15(20)25/h7H,5-6H2,1-4H3,(H2,20,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXYVDXIBQFING-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CN2C=NC3=C(C2=O)C(=C(S3)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[[2-(6-carbamoyl-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Reactant of Route 2
Ethyl 2-[[2-(6-carbamoyl-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-[[2-(6-carbamoyl-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Reactant of Route 4
Ethyl 2-[[2-(6-carbamoyl-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-[[2-(6-carbamoyl-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Reactant of Route 6
Ethyl 2-[[2-(6-carbamoyl-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate

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